molecular formula C12H14O3 B14373914 1-(2,5-Dimethoxyphenyl)-2-methylprop-2-en-1-one CAS No. 89654-21-7

1-(2,5-Dimethoxyphenyl)-2-methylprop-2-en-1-one

Cat. No.: B14373914
CAS No.: 89654-21-7
M. Wt: 206.24 g/mol
InChI Key: STAIDXDOYKLXGQ-UHFFFAOYSA-N
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Description

1-(2,5-Dimethoxyphenyl)-2-methylprop-2-en-1-one is a synthetic chalcone derivative known for its diverse applications in scientific research. Chalcones are a class of organic compounds with a characteristic structure consisting of two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system. This compound, in particular, has garnered attention due to its potential biological activities and its role in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2,5-Dimethoxyphenyl)-2-methylprop-2-en-1-one can be synthesized through the Claisen-Schmidt condensation reaction. This involves the reaction of 2,5-dimethoxybenzaldehyde with acetone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the Claisen-Schmidt condensation reaction. Industrial processes may employ continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 1-(2,5-Dimethoxyphenyl)-2-methylprop-2-en-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(2,5-Dimethoxyphenyl)-2-methylprop-2-en-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2,5-Dimethoxyphenyl)-2-methylprop-2-en-1-one involves its interaction with cellular targets, leading to various biological effects. The compound’s α,β-unsaturated carbonyl system can react with nucleophiles in biological systems, potentially inhibiting enzymes or disrupting cellular processes. It has been shown to induce reactive oxygen species (ROS) generation, leading to oxidative stress and apoptosis in cancer cells .

Comparison with Similar Compounds

Uniqueness: 1-(2,5-Dimethoxyphenyl)-2-methylprop-2-en-1-one stands out due to its unique α,β-unsaturated carbonyl system, which imparts distinct reactivity and biological activity. Unlike its analogs, this compound has shown specific potential in inducing ROS-mediated apoptosis in cancer cells, making it a promising candidate for anticancer research .

Properties

CAS No.

89654-21-7

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

IUPAC Name

1-(2,5-dimethoxyphenyl)-2-methylprop-2-en-1-one

InChI

InChI=1S/C12H14O3/c1-8(2)12(13)10-7-9(14-3)5-6-11(10)15-4/h5-7H,1H2,2-4H3

InChI Key

STAIDXDOYKLXGQ-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)C1=C(C=CC(=C1)OC)OC

Origin of Product

United States

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